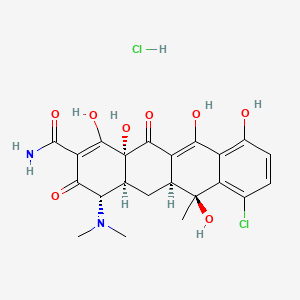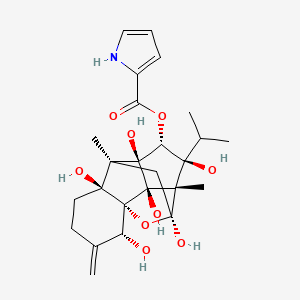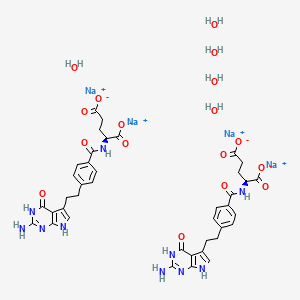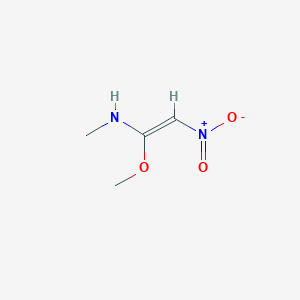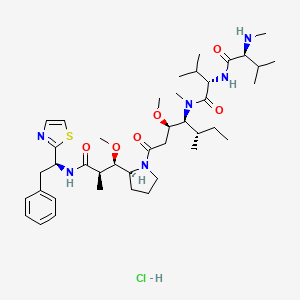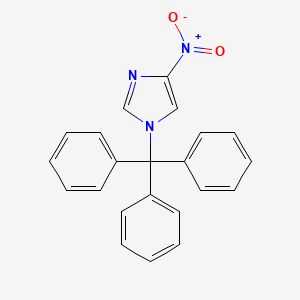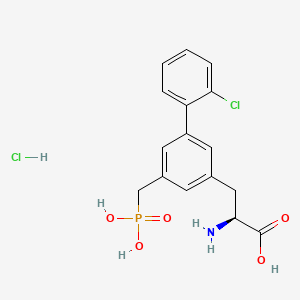![molecular formula C22H22N8OS B1139432 4-(5-氨基-2-(吡啶-3-基)噻唑并[5,4-d]嘧啶-7-基)-N-(对甲苯基)哌嗪-1-甲酰胺 CAS No. 1245319-54-3](/img/structure/B1139432.png)
4-(5-氨基-2-(吡啶-3-基)噻唑并[5,4-d]嘧啶-7-基)-N-(对甲苯基)哌嗪-1-甲酰胺
描述
PI4KIII beta inhibitor 3 is a novel and high effective PI4KIII beta inhibitor with IC50 of 5.7 nM.IC50 Value: 5.7 nM[1]Target: PI4Kin vitro: The most effective test compound, the compound of formula 3 (PI4KIII beta inhibitor 3), inhibited IL2 and IFNy secretion with IC50 values of less than 1 nM in each case. Thus, the compound of formula (3) was shown to be as effective at inhibiting IL2 and IFNy secretion as conventional immunosuppressants such as cyclosporine A. IC50 on IFNy and IL-2 release of Cyclosporine A are 2nM and less than 1 nM respectively [1].in vivo: Twelve animals received daily treatment with vehicle (1%methylcellulose), twelve others received PI4KIII beta inhibitor 3 at 40 mg/kg/d in 1% methylcellulose [1].Clinical trial: N/A
科学研究应用
Drug Discovery and Development
PI4KIII beta inhibitor 3 is a valuable compound in the field of drug discovery and development . It has been discovered by virtual screening using free energy models . The LASSBio Chemical Library, which contains this compound, is designed by medicinal chemists with pharmacological activity as the main priority .
Inhibition of PI4KIIIβ Enzyme
The compound has shown promising results in inhibiting the phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) enzyme . This enzyme is related to the development of viral infections (including enteroviruses, SARS coronavirus, and hepatitis C virus), cancers, and neurological diseases .
Viral Infections
PI4KIII beta inhibitor 3 is related to the replication of multiple RNA viruses . Understanding the interaction mechanisms of this compound with the alpha and beta isoforms of PI4KIII (PI4KIIIα and PI4KIIIβ) is significant in the development of inhibitors that can bind to these two enzymes selectively .
Cancer Research
The PI4KIIIβ enzyme, which this compound inhibits, is also related to the development of various cancers . Therefore, PI4KIII beta inhibitor 3 could potentially be used in cancer research and treatment.
Neurological Diseases
The PI4KIIIβ enzyme is related to the development of neurological diseases . Thus, PI4KIII beta inhibitor 3 could potentially be used in the research and treatment of these diseases.
Bioavailability and Pharmacokinetics
Approximately 85% of the compounds in the LASSBio Chemical Library, including PI4KIII beta inhibitor 3, are compliant with Lipinski’s rule of five and ca. 95% are compliant with Veber’s rules . These are important guidelines for oral bioavailability, indicating that this compound may have favorable bioavailability properties and adequate pharmacokinetic profiles .
作用机制
Target of Action
The primary target of PI4KIII beta inhibitor 3 is the Type III phosphatidylinositol 4 kinases (PI4KIIIs) . These are essential enzymes related to the replication of multiple RNA viruses . The compound interacts with both the alpha and beta isoforms of PI4KIII (PI4KIIIα and PI4KIIIβ) .
Mode of Action
PI4KIII beta inhibitor 3 selectively binds to PI4KIIIα and PI4KIIIβ . The selectivity of these compounds is mainly due to the structural difference of the binding pockets . The compound forms interactions with binding site residues Val598 and Lys549 .
Biochemical Pathways
PI4KIIIs are involved in the production of PtdIns 4-phosphate , an early key signaling molecule in the phosphatidylinositol cycle, which is indispensable for T cell activation . The inhibition of PI4KIIIs by PI4KIII beta inhibitor 3 can affect this pathway and its downstream effects.
Pharmacokinetics
The majority of the compounds in the same class as PI4KIII beta inhibitor 3 have shown in vivo activity in animal models, indicating that they possess overall favorable bioavailability properties and adequate pharmacokinetic profiles . Approximately 85% of the compounds are compliant with Lipinski’s rule of five and about 95% are compliant with Veber’s rules, two important guidelines for oral bioavailability .
Result of Action
The inhibition of PI4KIIIβ by PI4KIII beta inhibitor 3 can lead to the amelioration of lysosomal accumulation of unmetabolized substrates and alteration of lysosomes . This can have significant molecular and cellular effects, particularly in the context of diseases like Gaucher’s disease .
Action Environment
The action, efficacy, and stability of PI4KIII beta inhibitor 3 can be influenced by various environmental factors. For instance, the compound’s interaction with its target can be affected by the structural characteristics of the binding pockets . Additionally, the compound’s pharmacokinetic properties and bioavailability can be influenced by factors such as its compliance with Lipinski’s rule of five and Veber’s rules .
属性
IUPAC Name |
4-(5-amino-2-pyridin-3-yl-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8OS/c1-14-4-6-16(7-5-14)25-22(31)30-11-9-29(10-12-30)18-17-20(28-21(23)27-18)32-19(26-17)15-3-2-8-24-13-15/h2-8,13H,9-12H2,1H3,(H,25,31)(H2,23,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTRKIJAGTTXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C4C(=NC(=N3)N)SC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677344 | |
| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide | |
CAS RN |
1245319-54-3 | |
| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

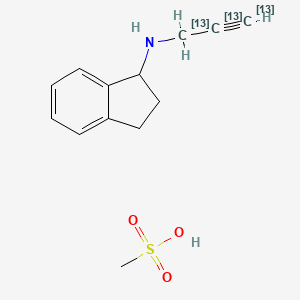
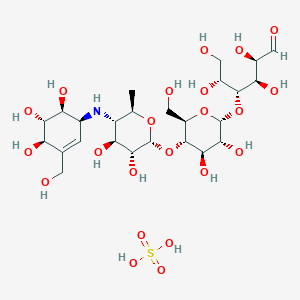
![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)
